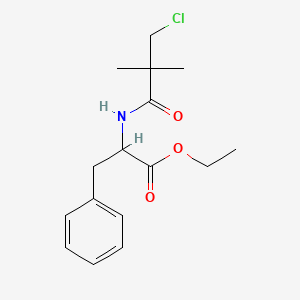
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of piperazine derivatives . Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphen-yl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the refractive index, boiling point, melting point, and density of 1-(2-Methoxyphenyl)piperazine have been reported .科学的研究の応用
Synthesis and Potential Therapeutic Applications
Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-Triazole derivatives, including compounds with a structural resemblance to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide. These compounds exhibited significant antimicrobial activities against a range of microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Antiproliferative and Anti-HIV Activity : Al-Soud et al. (2010) synthesized a series of derivatives related to the core structure of interest, evaluating their antiproliferative and anti-HIV activities. The study identified compounds with significant effects on human tumor-derived cell lines and potential anti-HIV properties, highlighting the versatility of these compounds in therapeutic applications (Al-Soud et al., 2010).
Anti-inflammatory and Analgesic Agents : Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from visnagenone and khellinone, including analogs structurally related to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Metabolic Pathways and Drug Development
Metabolism and Drug Development : A study by Song et al. (2014) focused on identifying the metabolites of a compound structurally similar to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, exploring its metabolic pathways in human liver microsomes. The findings contribute to understanding the drug's metabolism, aiding in the development of therapeutic agents with anti-atopic dermatitis activity (Song et al., 2014).
作用機序
Target of Action
The primary target of the compound N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound has been found to be a potential AChE inhibitor .
Mode of Action
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Biochemical Pathways
The inhibition of AChE by N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide affects the cholinergic pathway . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Pharmacokinetics
The compound N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .
Result of Action
The action of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide results in neuroprotective effects . In vivo studies have shown that this compound can ameliorate alterations induced by neurotoxic agents, improve short-term memory, and lower AChE activity . It also prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes .
Action Environment
The action, efficacy, and stability of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of neurotoxic agents can affect its efficacy . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-10-6-5-9-18(19)25-11-13-26(14-12-25)21(28)17-15-30-22(23-17)24-20(27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZYHQBSYABMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)


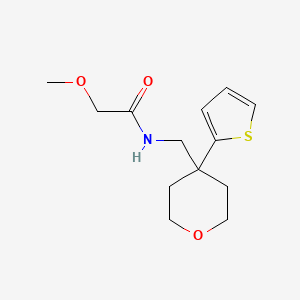
![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)
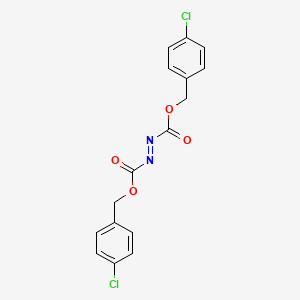
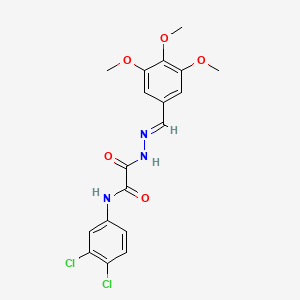
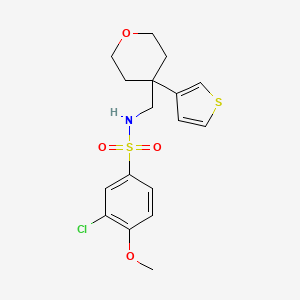
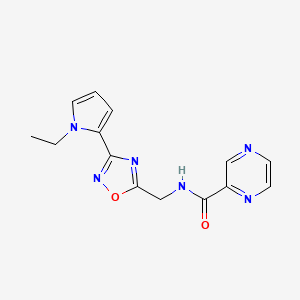
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)
